molecular formula C10H10O4 B13956781 2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- CAS No. 32185-60-7

2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl-

Cat. No.: B13956781
CAS No.: 32185-60-7
M. Wt: 194.18 g/mol
InChI Key: NMNOERWGRHTHSQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(acetoxymethyl)-p-benzoquinone is an organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(acetoxymethyl)-p-benzoquinone typically involves the oxidation of 2-Methyl-5-(hydroxymethyl)-p-benzoquinone. This can be achieved using reagents such as acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetoxymethyl derivative.

Industrial Production Methods

Industrial production of 2-Methyl-5-(acetoxymethyl)-p-benzoquinone may involve large-scale oxidation processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(acetoxymethyl)-p-benzoquinone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.

    Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Higher oxidized quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinones depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-(acetoxymethyl)-p-benzoquinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(acetoxymethyl)-p-benzoquinone involves its ability to undergo redox reactions. This property allows it to interact with various biological molecules, potentially disrupting cellular processes. The compound can target enzymes and proteins involved in oxidative stress and cellular respiration, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(hydroxymethyl)-p-benzoquinone
  • 2-Methyl-5-(methoxymethyl)-p-benzoquinone
  • 2-Methyl-5-(chloromethyl)-p-benzoquinone

Uniqueness

2-Methyl-5-(acetoxymethyl)-p-benzoquinone is unique due to its specific acetoxymethyl functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

32185-60-7

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate

InChI

InChI=1S/C10H10O4/c1-6-3-10(13)8(4-9(6)12)5-14-7(2)11/h3-4H,5H2,1-2H3

InChI Key

NMNOERWGRHTHSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1=O)COC(=O)C

Origin of Product

United States

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